trans-6-Methyl-3-heptene
Description
Structural Isomerism and Stereochemical Context of Unsaturated Hydrocarbons
Unsaturated hydrocarbons, such as alkenes, exhibit both structural isomerism and stereoisomerism due to the presence of carbon-carbon double bonds. Structural isomers have the same molecular formula but different connectivity of atoms. For C8H16, numerous structural isomers exist, including other methylheptenes like 2-methyl-1-heptene (B91929) and 6-methyl-1-heptene, where the position of the double bond or the methyl group differs. aip.org
Stereoisomerism in alkenes arises from the restricted rotation around the carbon-carbon double bond. libretexts.org This rigidity leads to the possibility of cis-trans isomerism (also known as geometric isomerism). In the case of 6-methyl-3-heptene, the "trans" isomer has the alkyl groups on opposite sides of the double bond, while the "cis" isomer, 6-methyl-cis-3-heptene, has them on the same side. nist.govlibretexts.orgyoutube.com These isomers are distinct compounds with different physical properties and chemical reactivity. libretexts.org
The stability of stereoisomers is a key consideration. Generally, trans isomers are more stable than their cis counterparts due to reduced steric strain between the larger substituent groups.
Significance of Alkenes in Contemporary Chemical Research
Alkenes are fundamental building blocks in organic synthesis and are of immense importance in industrial chemistry. Their significance stems from the reactivity of the carbon-carbon double bond, which allows for a wide variety of addition reactions. taylorandfrancis.comwou.edu This reactivity makes them precursors to a vast array of functional groups and more complex molecules. taylorandfrancis.com
Key areas where alkenes are crucial include:
Polymerization: Alkenes, particularly simple ones like ethene and propene, are the monomers for producing widely used plastics such as polyethylene (B3416737) and polypropylene. taylorandfrancis.comquora.com
Fine Chemicals and Pharmaceuticals: The selective transformation of alkenes is a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecules with specific biological activities. sciencedaily.comlookchem.com
Industrial Feedstocks: Alkenes are key starting materials for the production of alcohols, detergents, and other commodity chemicals. quora.com
Recent research has focused on developing novel and more efficient methods for alkene synthesis, including techniques that utilize light-driven reactions to convert common chemicals like carboxylic acids and alcohols directly into alkenes. sciencedaily.com Additionally, advancements in catalysis, such as the use of transition metals like cobalt, have enabled highly regioselective and stereoselective hydrofunctionalization of alkenes, further expanding their synthetic utility. chinesechemsoc.org
Research Trajectories for Specific Alkene Stereoisomers
The specific stereochemistry of an alkene can have a profound impact on the outcome of a chemical reaction and the properties of the resulting products. Consequently, a significant area of research is dedicated to the stereoselective synthesis and application of specific alkene isomers.
One notable research trajectory involves the development of methods for the stereospecific synthesis of alkenes. For example, trans-6-methyl-3-heptene can be synthesized from 4-methyl-1-pentyne (B1581292). This multi-step synthesis involves the conversion of the terminal alkyne to an internal alkyne, followed by a stereoselective reduction using lithium in ammonia (B1221849) to yield the trans-alkene. vaia.com
Another area of investigation is the study of the distinct reactivity of stereoisomers. The spatial arrangement of substituents in cis and trans isomers can lead to different reaction pathways and products, a phenomenon that is exploited in stereospecific reactions. libretexts.orgmsu.edu For instance, the epoxidation of a trans-alkene will result in a trans-disubstituted epoxide. msu.edu
Furthermore, research into molecular motors and switches often utilizes the photoisomerization of specific alkene stereoisomers. The light-induced conversion between cis and trans forms can be harnessed to create controlled molecular motion. nih.gov The study of reaction dynamics on a molecular level, including "flyby trajectories," explores how the initial stereochemistry of a reactant can influence the product distribution in ways not predicted by statistical theories. osti.gov
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16 |
| Molecular Weight | 112.215 g/mol |
| Boiling Point | 115.2 °C at 760 mmHg |
| Flash Point | 11.9 °C |
| Density | 0.725 g/cm³ |
| Refractive Index | 1.4080 |
Data sourced from LookChem lookchem.com and Stenutz stenutz.eu.
Structure
3D Structure
Properties
CAS No. |
97002-55-6 |
|---|---|
Molecular Formula |
C8H16 |
Molecular Weight |
112.21 g/mol |
IUPAC Name |
(E)-6-methylhept-3-ene |
InChI |
InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+ |
InChI Key |
PMPISKBGRHSPEE-AATRIKPKSA-N |
Isomeric SMILES |
CC/C=C/CC(C)C |
Canonical SMILES |
CCC=CCC(C)C |
Origin of Product |
United States |
Synthetic Methodologies for Trans 6 Methyl 3 Heptene
Retrosynthetic Analysis Pertaining to the trans-6-Methyl-3-heptene Scaffold
Retrosynthetic analysis is a technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. lkouniv.ac.inprinceton.edu This process involves breaking bonds and converting functional groups to identify potential synthetic pathways. lkouniv.ac.in
Disconnection Strategies for C=C Bond Formation
The primary structural feature of this compound is the trans-substituted carbon-carbon double bond. Therefore, key disconnection strategies focus on the formation of this bond. Common methods for alkene synthesis that can be considered in a retrosynthetic sense include:
Wittig Reaction: This involves disconnecting the double bond to a phosphonium (B103445) ylide and a carbonyl compound. For this compound, this could involve the disconnection to isovaleraldehyde (B47997) and a propyl-triphenylphosphonium ylide or butanal and an isobutyl-triphenylphosphonium ylide. The Wittig reaction and related olefinations are powerful tools for C=C bond formation. sathyabama.ac.in
Elimination Reactions: Dehydration of an alcohol is a common method for creating double bonds. lkouniv.ac.in Retrosynthetically, this means introducing a hydroxyl group adjacent to the double bond, leading to a 6-methyl-3-heptanol or 6-methyl-4-heptanol precursor.
Alkyne Reduction: A powerful strategy for stereoselective alkene synthesis involves the reduction of an alkyne. msu.edu For a trans-alkene, this points to a dissolving metal reduction of an internal alkyne. libretexts.org The disconnection of the trans-double bond in this compound would therefore lead to 6-methyl-3-heptyne.
Precursor Identification and Derivatization Pathways
Based on the disconnection strategies, several potential precursors for this compound can be identified. A plausible synthetic route could start from 4-methyl-1-pentyne (B1581292). chegg.com
The synthesis could proceed by:
Deprotonation of the terminal alkyne, 4-methyl-1-pentyne, using a strong base like sodium amide (NaNH2) to form a sodium acetylide.
Alkylation of the resulting acetylide with an ethyl halide (e.g., ethyl bromide) to form the internal alkyne, 6-methyl-3-heptyne.
Subsequent reduction of the internal alkyne to the trans-alkene.
Another potential precursor is 6-methyl-3-heptanone, which can be derived from the reaction of acetone (B3395972) and isovaleraldehyde. lookchem.comgoogle.com This ketone could then be converted to the target alkene through various multi-step sequences. Additionally, 6-methyl-3-heptanol has been identified as a potential starting material. lookchem.com
Direct Stereoselective Synthesis Approaches
Direct stereoselective synthesis aims to form the desired stereoisomer with high selectivity, minimizing the formation of other isomers. For this compound, this involves methods that preferentially form the trans double bond.
Alkyne Reduction Methodologies for trans-Alkene Formation
The reduction of internal alkynes is a highly effective method for the stereoselective synthesis of alkenes. While catalytic hydrogenation over Lindlar's catalyst produces cis-alkenes, dissolving metal reductions yield trans-alkenes. libretexts.orglibretexts.org
The reaction of an alkyne with an alkali metal, such as lithium or sodium, dissolved in liquid ammonia (B1221849) is a classic and reliable method for preparing trans-alkenes. openochem.orgmasterorganicchemistry.comjove.com This reaction is carried out at low temperatures, typically around -33°C, the boiling point of ammonia. libretexts.orgjove.com The alkali metal dissolves in the liquid ammonia to produce a characteristic deep blue solution containing solvated electrons, which are the active reducing agent. libretexts.orgmasterorganicchemistry.com When the alkyne, in this case, 6-methyl-3-heptyne, is added to this solution, it is reduced to this compound. libretexts.orgopenochem.org
| Reactants | Reagents | Product | Stereochemistry |
| 6-Methyl-3-heptyne | 1. Li or Na 2. NH₃ (liq) | This compound | trans |
The stereochemical outcome of the dissolving metal reduction is a direct result of its reaction mechanism, which involves a sequence of single electron transfers and protonations. libretexts.orgopenochem.org The process is an anti-addition of two hydrogen atoms across the triple bond. jove.com
The mechanism proceeds through the following steps:
Electron Transfer: A solvated electron adds to the alkyne's triple bond, forming a radical anion intermediate. libretexts.orglibretexts.org
Protonation: The highly basic radical anion abstracts a proton from the ammonia solvent, resulting in a vinylic radical. libretexts.orglibretexts.org
Second Electron Transfer: A second electron is transferred from another metal atom to the vinylic radical, forming a vinylic anion. libretexts.orglibretexts.org
Second Protonation: This vinylic anion then abstracts another proton from ammonia to yield the final trans-alkene product. libretexts.org
The trans stereochemistry is established because the vinylic radical intermediate can undergo rapid cis-trans equilibration. libretexts.orglibretexts.org The trans configuration is sterically more favorable, as it minimizes the repulsion between the larger substituent groups. youtube.com This more stable trans vinylic radical is then converted to the vinylic anion, which is subsequently protonated to give the trans-alkene as the major product. libretexts.orglibretexts.org The vinylic anion itself equilibrates much more slowly than the radical, so the stereochemistry is effectively locked in once the second electron is added. libretexts.orglibretexts.org
Dissolving Metal Reductions (e.g., Lithium in Liquid Ammonia)
Elimination Reactions for Olefinic Bond Generation
Elimination reactions are fundamental processes for converting saturated systems, such as alkyl halides or alcohols, into unsaturated compounds like alkenes. byjus.com These reactions involve the removal of two substituents from adjacent carbon atoms, leading to the formation of a π-bond. jove.com The specific mechanism of the elimination reaction dictates the reaction's kinetics, regioselectivity, and, crucially, its stereoselectivity.
There are two primary mechanisms for elimination reactions: unimolecular elimination (E1) and bimolecular elimination (E2). byjus.comiitk.ac.in
The E1 mechanism is a two-step process. byjus.com The first step is the rate-determining ionization of the substrate to form a carbocation intermediate. libretexts.orglibretexts.org In the second step, a base removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the double bond. byjus.com The rate of an E1 reaction is dependent only on the concentration of the substrate, exhibiting first-order kinetics. byjus.com These reactions are more common for tertiary and secondary substrates that can form stable carbocations and are favored by weak bases and polar protic solvents. iitk.ac.inlibretexts.org
The E2 mechanism , in contrast, is a concerted, one-step process where bond breaking (C-H and C-Leaving Group) and bond formation (C=C π-bond) occur simultaneously. byjus.comiitk.ac.in The reaction rate depends on the concentration of both the substrate and the base, thus following second-order kinetics. iitk.ac.in This pathway is favored by strong bases and is characteristic of primary and secondary substrates. iitk.ac.inyoutube.com
The following table summarizes the key distinctions between the E1 and E2 pathways:
| Feature | E1 Mechanism | E2 Mechanism |
| Kinetics | First-order (rate = k[Substrate]) | Second-order (rate = k[Substrate][Base]) |
| Mechanism | Two steps (Carbocation intermediate) | One step (Concerted) |
| Substrate | Favored for 3° > 2° | Favored for 3° > 2° > 1° |
| Base | Weak base is sufficient | Requires a strong base |
| Stereochemistry | Non-stereospecific | Stereospecific (Anti-periplanar) |
| Rearrangements | Common (via carbocation) | Not possible |
The stereochemical outcome of an elimination reaction is a critical consideration in the synthesis of a specific alkene isomer like this compound. E2 reactions are highly stereoselective, often favoring the formation of the trans-alkene. jove.comiitk.ac.in This selectivity arises from the strict geometric requirement of the E2 transition state, which must adopt an anti-periplanar conformation. In this arrangement, the hydrogen atom and the leaving group being eliminated are on opposite sides of the C-C bond, with a dihedral angle of 180°.
This anti-periplanar requirement minimizes steric hindrance and allows for optimal orbital overlap in the transition state leading to the alkene. When the substrate has a choice of protons to be eliminated, the pathway leading to the more stable, thermodynamically favored alkene is generally preferred. This principle is known as Zaitsev's Rule , which states that the major product of an elimination reaction is the more substituted (and thus more stable) alkene. iitk.ac.inlibretexts.org Since trans-alkenes are generally more stable than their cis counterparts due to reduced steric strain, the transition state leading to the trans product is lower in energy, making its formation faster and rendering it the major product. jove.comlibretexts.org
For example, the E2 elimination of a hypothetical precursor like 4-bromo-2-methylheptane with a strong, non-bulky base would be expected to yield this compound as the major product, following Zaitsev's rule and the inherent stability of the trans configuration.
E1/E2 Mechanistic Pathways (General Principles)
Organometallic Reagent-Mediated Transformations for trans-Alkene Formation
Organometallic chemistry offers powerful and highly stereocontrolled methods for alkene synthesis, often providing access to specific isomers that are difficult to obtain through classical elimination reactions. These methods frequently involve the creation of a new carbon-carbon bond with defined stereochemistry.
The use of alkenylalanes and alkenylboranes, derived from the hydroalumination or hydroboration of alkynes, respectively, provides a versatile platform for the stereospecific synthesis of alkenes. scielo.org.bowikipedia.org
Alkenylalanes: The hydroalumination of alkynes with reagents like diisobutylaluminium hydride (DIBAL-H) typically proceeds via a syn-addition, placing the aluminum and hydrogen atoms on the same side of the newly formed double bond, resulting in a (Z)-alkenylalane. scielo.org.bowikipedia.org While this initially produces a cis-configured organometallic intermediate, subsequent reactions can proceed with either retention or inversion of configuration. For example, reaction of the (Z)-alkenylalane with halogens like iodine can occur with retention of configuration to yield a (Z)-alkenyl halide. scielo.org.bo However, to achieve a trans-alkene, a different strategy is required. One established method for synthesizing trans-alkenes involves the reduction of alkynes using lithium aluminium hydride, which proceeds through a trans-hydroalumination mechanism. wikipedia.org The resulting (E)-alkenylalane can then be reacted with various electrophiles with retention of configuration to furnish the trans-alkene. Alternatively, lithium trans-alkenyltrialkylaluminates react with epoxides to produce β-hydroxy substituted trans-alkenes stereoselectively. rsc.org
Alkenylboranes: Hydroboration of 1-halo-1-alkynes, followed by a sequence of palladium-catalyzed cross-coupling reactions, offers a powerful route to stereodefined trisubstituted alkenes. nih.gov For disubstituted alkenes, a key strategy involves the hydroboration of a terminal alkyne. For instance, the hydroboration of an alkyne followed by treatment with iodine and sodium hydroxide (B78521) or methoxide (B1231860) can lead to the formation of a trans-alkene. scielo.org.bo A well-established synthetic route to this compound starts with 4-methyl-1-pentyne. scribd.comchegg.com The alkyne is first deprotonated and then alkylated with an ethyl group to form 6-methyl-3-heptyne. Subsequent reduction of the internal alkyne using sodium metal in liquid ammonia (a dissolving metal reduction) selectively produces this compound. scribd.com This reaction proceeds via a radical anion intermediate, and the thermodynamic preference for the more stable trans-vinylic radical leads to the high stereoselectivity of the final product.
The following table outlines a synthetic pathway to this compound using this organometallic-based approach.
| Step | Reactant | Reagents | Intermediate/Product | Transformation |
| 1 | 4-Methyl-1-pentyne | 1. NaNH₂/liq. NH₃ | Acetylide anion | Deprotonation |
| 2 | Acetylide anion | 2. CH₃CH₂I | 6-Methyl-3-heptyne | SN2 Alkylation |
| 3 | 6-Methyl-3-heptyne | Na(s)/liq. NH₃ | This compound | Alkyne Reduction |
Modern catalysis provides a suite of tools for the selective synthesis of trans-olefins, often through isomerization or metathesis reactions.
Isomerization Catalysts: Transition metal catalysts can efficiently isomerize less stable terminal or cis-alkenes to the more thermodynamically stable trans-isomers. organic-chemistry.org
Palladium Catalysts: Palladium complexes, such as those with 2-PyPPh₂ as a ligand, can effectively catalyze the isomerization of terminal olefins to yield trans-2-olefins with high regio- and stereoselectivity under mild conditions. organic-chemistry.org
Ruthenium Catalysts: Certain ruthenium complexes are highly efficient for the selective mono-isomerization of various alkenes, affording the E (trans) products, often with very fast reaction times at room temperature. organic-chemistry.org
Iron Catalysts: Earth-abundant iron-based complexes, in the presence of a base and a boryl compound, can promote controllable alkene transposition, likely via an iron-hydride species, to yield more stable internal alkenes. acs.org
Cobalt Catalysts: Cobalt-catalyzed systems have been developed where the stereochemical outcome can be tuned. For instance, the transfer hydrogenation of an alkyne using a cobalt catalyst can yield a cis-olefin, but the addition of a diphosphine ligand like dppe to the system can switch the selectivity to produce the trans-olefin. google.com
Olefin Metathesis: Olefin metathesis, a reaction catalyzed by ruthenium (e.g., Grubbs catalysts) or molybdenum (e.g., Schrock catalysts) complexes, redistributes alkylidene fragments between two alkenes. harvard.edulibretexts.org In cross-metathesis reactions, selectivity for the trans (E) isomer is often observed, particularly with second-generation Grubbs catalysts or when sterically hindered substrates are used. harvard.edu While highly effective, the selectivity depends heavily on the specific catalyst, substrates, and reaction conditions.
The table below compares different catalyst systems for trans-alkene synthesis.
| Catalyst Type | Metal Center | Typical Reaction | Selectivity Driver |
| Isomerization | Pd, Ru, Fe, Co | Isomerization of C=C bond | Thermodynamic stability of trans-alkene |
| Metathesis | Ru, Mo | Cross-Metathesis | Catalyst structure, substrate sterics |
| Alkyne Reduction | Co | Transfer Hydrogenation | Ligand control (e.g., diphosphines) |
Advanced Spectroscopic and Spectrometric Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the vinylic protons (H-3 and H-4) are particularly diagnostic. For trans-alkenes, the vicinal coupling constant (J-coupling) between the two vinylic protons is typically in the range of 11-18 Hz, which is significantly larger than the 6-14 Hz range observed for cis-isomers. libretexts.org The hydrogens on the carbons adjacent to the double bond (allylic protons) will also exhibit characteristic shifts and couplings. libretexts.org The protons of the methyl groups and the isopropyl moiety will appear in the aliphatic region of the spectrum, with their multiplicity determined by the number of adjacent protons. docbrown.info
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. The sp² hybridized carbons of the double bond in alkenes typically resonate in the downfield region of the spectrum, generally between 100 and 170 ppm. libretexts.org The specific chemical shifts of C-3 and C-4 in trans-6-Methyl-3-heptene can be predicted using empirical parameters that account for the different substituents attached to the double bond. stenutz.eu For instance, in trans-isomers, the alkyl substituents are further apart, leading to slightly different electronic environments and thus distinct chemical shifts compared to their cis-counterparts. docbrown.info The remaining sp³ hybridized carbons of the alkyl chain will appear at higher field strengths (lower ppm values). oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Vinylic Protons (H-3, H-4) | ~5.4 - 5.6 | ~125 - 140 |
| Allylic Protons | ~1.9 - 2.1 | ~30 - 40 |
| Other Aliphatic Protons | ~0.8 - 1.7 | ~20 - 30 |
| Methyl Protons | ~0.8 - 1.0 | ~15 - 25 |
Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. When subjected to electron ionization (EI), the molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.
The fragmentation of the molecular ion provides a structural fingerprint. For alkenes, a characteristic fragmentation pathway is the allylic cleavage, where the bond beta to the double bond is broken, leading to the formation of a resonance-stabilized allylic cation. utexas.edu In the case of this compound, this would result in the formation of specific, stable carbocations. The fragmentation pattern can sometimes be complex due to potential isomerization of the molecular ion before fragmentation. aip.org
For the analysis of this compound within complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC-MS. mdpi.comresearchgate.netscispace.com This technique employs two columns with different stationary phases (e.g., non-polar followed by polar), providing an orthogonal separation mechanism. copernicus.org
The first dimension typically separates compounds based on their boiling points, while the second dimension provides separation based on polarity. researchgate.net This results in a structured two-dimensional chromatogram where compounds of similar chemical classes, such as alkanes, alkenes, and aromatics, group together, facilitating their identification. researchgate.net The high resolving power of GC×GC is particularly advantageous for separating isomers and resolving co-eluting peaks that would otherwise overlap in a single-column separation. researchgate.net The coupling with a time-of-flight mass spectrometer (TOF-MS) is common in GC×GC systems, as it provides the fast acquisition speeds necessary to capture the narrow peaks produced by the second-dimension column, along with the mass spectral data needed for confident compound identification. copernicus.orgnih.gov This makes 2D GC-MS a powerful tool for the detailed characterization of complex samples containing this compound, such as those from petrochemical processes or environmental monitoring.
Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure and stereochemistry. For this compound, several key absorption bands are expected in its IR spectrum.
The most diagnostic feature for a trans-disubstituted alkene is the strong out-of-plane C-H bending vibration, which appears in a narrow range around 965-980 cm⁻¹. spectroscopyonline.comquimicaorganica.org This band is typically sharp and intense, making it a reliable indicator of the trans geometry. spectroscopyonline.com The C=C stretching vibration for a trans-alkene is expected in the region of 1665-1680 cm⁻¹. spectroscopyonline.comorgchemboulder.com However, this peak can sometimes be weak or absent in symmetrical or nearly symmetrical alkenes due to a small or non-existent change in dipole moment during the vibration. quimicaorganica.org The vinylic C-H stretching vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range, distinguishing them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹. orgchemboulder.comspcmc.ac.in
Table 2: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Vinylic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong |
| C=C Stretch | 1665 - 1680 | Weak to Medium |
| trans C-H Out-of-Plane Bend | 965 - 980 | Strong |
In situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable mechanistic insights and tracking the consumption of reactants and the formation of products. nih.gov In the context of the synthesis of this compound, for example through olefin metathesis, in situ IR can be used to follow the progress of the reaction by monitoring the characteristic vibrational bands of the reactants and the product. acs.orgnih.gov For instance, the disappearance of the vibrational bands of the starting alkenes and the appearance and growth of the distinctive trans C-H bend at ~970 cm⁻¹ for this compound would indicate the progression of the reaction. osti.gov This real-time analysis allows for the optimization of reaction conditions and provides a deeper understanding of the catalytic cycle. nih.gov
X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS) in Catalyst Characterization
While not directly analyzing this compound, X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) are crucial for characterizing the solid catalysts often used in its synthesis, such as in olefin metathesis.
X-ray Diffraction (XRD) is primarily used to determine the crystalline structure of the catalyst support material (e.g., silica, alumina) and the crystalline phases of the active metal oxides. By analyzing the diffraction pattern, one can identify the phases present, determine crystallite size, and assess the degree of crystallinity, all of which can influence catalytic performance.
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local atomic and electronic structure of the active metal centers in a catalyst. escholarship.orgesrf.fr XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). acs.org
XANES provides information on the oxidation state and coordination geometry of the absorbing atom. mdpi.com
EXAFS gives details about the number, type, and distance of neighboring atoms, essentially mapping the local environment of the active site. acs.org
For catalysts used in alkene synthesis, in situ and operando XAS studies can track changes in the catalyst's active sites under reaction conditions, helping to identify the true catalytically active species. escholarship.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the surface of a heterogeneous catalyst. nih.govresearchgate.netmdpi.com Since catalysis is a surface phenomenon, understanding the surface composition is critical. XPS works by irradiating the catalyst surface with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its oxidation state. mdpi.com
In the context of producing this compound, XPS can be used to:
Quantify the surface concentration of the active metal and promoters. nih.gov
Determine the oxidation states of the metal species on the catalyst surface, which is crucial for understanding the active sites.
Investigate how the catalyst surface changes upon activation or during the reaction, which can provide insights into deactivation mechanisms. researchgate.net
Near-ambient pressure XPS (NAP-XPS) is an advanced form of this technique that allows for the analysis of catalysts under more realistic pressure and temperature conditions, bridging the gap between ultra-high vacuum studies and industrial catalytic processes. mdpi.com
Theoretical and Computational Chemistry Studies on Trans 6 Methyl 3 Heptene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like trans-6-methyl-3-heptene. These computational methods provide insights into the electronic structure, which in turn governs the molecule's reactivity and physical properties.
Density Functional Theory (DFT) and ab initio calculations are powerful tools in computational chemistry for studying molecular systems. wavefun.com While ab initio methods are based on first principles without empirical parameters, DFT methods utilize electron density to determine the energy of a system. wavefun.commetu.edu.tr These approaches have become increasingly popular for their balance of accuracy and computational cost. metu.edu.tr
For alkenes such as this compound, DFT and ab initio methods can be employed to calculate a variety of properties. For instance, calculations can predict optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net Studies on related olefin systems often use methods like B3LYP with basis sets such as 6-31G(d) to investigate reaction mechanisms and energetics. nih.gov The choice of method and basis set is crucial for obtaining accurate results that can complement experimental findings. wavefun.com For example, DFT calculations have been used to predict the relative energies of intermediates and transition states in olefin metathesis reactions, a common reaction type for alkenes. acs.org
A study on the photochemical denitrogenation of related bicyclic azoalkanes utilized Complete Active Space Self-Consistent Field (CASSCF) calculations, a high-level ab initio method, to investigate the electronic excitations and reaction pathways. acs.org While specific DFT or ab initio studies focused solely on this compound are not extensively documented in the provided results, the principles and methodologies are broadly applicable. For example, calculations on similar molecules like hept-1,2,4-triene-6-yne have been performed using CASSCF and MRMP2 methods to study cyclization mechanisms. acs.org
Table 1: Representative Quantum Chemical Methods and Their Applications
| Method | Description | Typical Application for Alkenes |
|---|---|---|
| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Initial geometry optimizations, provides a starting point for more advanced calculations. |
| Møller-Plesset Perturbation Theory (e.g., MP2) | An ab initio method that adds electron correlation to the HF theory. | More accurate energy and geometry calculations than HF. |
| Density Functional Theory (e.g., B3LYP) | A method based on the electron density of the system, offering a good balance between accuracy and computational cost. | Geometry optimization, reaction energetics, prediction of spectroscopic properties. nih.gov |
| Complete Active Space Self-Consistent Field (CASSCF) | A multireference ab initio method for studying systems with significant static electron correlation, such as excited states and bond-breaking processes. | Investigation of photochemical reactions and complex reaction pathways. acs.org |
Transition State Theory (TST) is a cornerstone for understanding reaction kinetics. acs.org It provides a framework for calculating the rate constants of chemical reactions based on the properties of the reactants and the transition state. In conjunction with quantum chemical calculations, TST allows for the detailed exploration of reaction pathways and the determination of activation energies. acs.org
For reactions involving alkenes like this compound, such as addition, isomerization, or oxidation, computational chemists can locate the transition state structures on the potential energy surface. acs.org The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate. For example, in the context of olefin metathesis, DFT calculations have been used to determine the energy barriers for various steps in the catalytic cycle, including the formation of metallacyclobutane intermediates. acs.orgacs.org
Studies on the reactions of related C5H9 radicals, relevant to pentadiene chemistry, have utilized ab initio and TST calculations to determine pressure- and temperature-dependent rate constants. acs.org These studies construct a detailed potential energy surface, identifying reactants, products, and the transition states connecting them. acs.org Similarly, variational transition state theory (VTST) has been applied to reactions with complex potential energy surfaces, such as those involving bifurcations where a single transition state leads to multiple products. researchgate.net While a specific TST study for this compound was not found, the established methodologies are directly applicable to understanding its reactivity.
Table 2: Key Energetic Parameters from Reaction Pathway Calculations
| Parameter | Definition | Significance |
|---|---|---|
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. It is the energy difference between the reactants and the transition state. | Determines the rate of a chemical reaction; a lower Ea leads to a faster reaction. |
| Enthalpy of Reaction (ΔH) | The change in enthalpy during a chemical reaction. | Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). |
| Gibbs Free Energy of Reaction (ΔG) | The change in Gibbs free energy during a reaction, combining enthalpy and entropy. | Determines the spontaneity of a reaction at constant temperature and pressure. |
Density Functional Theory (DFT) and Ab Initio Methods
Molecular Modeling of Stereoselectivity
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of chemical reactions. msu.edu Molecular modeling provides powerful tools to understand and predict the stereochemical outcomes of reactions involving chiral or prochiral molecules like this compound.
The three-dimensional structure and conformational preferences of a molecule play a crucial role in determining the stereoselectivity of its reactions. For this compound, which possesses a stereocenter at the 6-position, different conformations will have varying energies and reactivities.
Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable conformations of the reactant molecule and the transition states leading to different stereoisomeric products. wavefun.com By comparing the energies of these transition states, one can predict which product is likely to be favored. Steric interactions, where bulky groups hinder certain reaction pathways, are a primary factor governing this selectivity. For example, in nucleophilic additions to ketones, the approach of the nucleophile can be directed by the steric bulk of substituents on the ring. msu.edu In the context of olefin metathesis, the stereochemistry of the resulting double bond (E/Z selectivity) is heavily influenced by the steric interactions between the substrate and the catalyst ligands. mdpi.com
Computational models can be used to predict the ratio of diastereomers or enantiomers formed in a reaction. This is typically achieved by calculating the Gibbs free energy of activation for the pathways leading to each stereoisomer. The predicted ratio can be determined from the difference in these activation energies (ΔΔG‡).
For reactions creating a new stereocenter, such as additions to the double bond of this compound, different modes of attack (e.g., from the re or si face) will lead to different stereoisomers. msu.edu Computational studies on asymmetric reactions, such as asymmetric ring-closing metathesis, have successfully used DFT to elucidate the origins of enantioselectivity by comparing the energies of competing diastereomeric transition states. nih.gov Similarly, the diastereoselectivity of C-H insertion reactions has been rationalized using transition-state models that consider electronic and steric effects. acs.org
Non-adiabatic molecular dynamics (NAMD) simulations combined with quantum mechanical calculations have been employed to understand the stereoselectivity in photochemical reactions, predicting product ratios that are in excellent agreement with experimental results. acs.orgresearchgate.net These advanced techniques can trace the reaction pathways from the excited state back to the ground state, revealing the dynamic factors that control the stereochemical outcome. acs.org
Conformational Analysis and Steric Interactions
Computational Approaches to Catalyst Design and Optimization
Computational chemistry is an indispensable tool for the rational design and optimization of catalysts for reactions like olefin metathesis, which is relevant for alkenes such as this compound. semanticscholar.org By modeling the catalytic cycle, researchers can predict how changes in the catalyst structure will affect its activity, stability, and selectivity. acs.org
DFT calculations are widely used to screen potential catalyst candidates in silico before undertaking time-consuming and expensive experimental synthesis. semanticscholar.org For instance, studies have computationally assessed the performance of new ruthenium-based catalysts by calculating the thermodynamic and kinetic parameters of the initiation and propagation steps of olefin metathesis. acs.org These calculations can identify the rate-determining step and suggest modifications to the catalyst's ligands to lower the energy barrier. acs.orgacs.org
A key aspect of catalyst design is tuning the electronic and steric properties of the ligands. Computational studies have shown how modifying ligand substituents can influence Z-selectivity in metathesis reactions. mdpi.com Furthermore, computational models can predict catalyst stability by investigating decomposition pathways, such as β-hydride elimination. acs.org By combining calculated metrics for initiation, activity, and stability, a multifactor "fitness score" can be generated to rank potential catalysts and guide experimental efforts toward the most promising candidates. acs.org
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethylene |
| Allylbenzene |
| cis-1,4-diacetoxybutene |
| cis-2-butene-1,4-diol |
| 4-penten-1-ol |
| methyl-10-undecenoate |
| Hept-1,2,4-triene-6-yne |
| 3-hexyne |
| trans-3-hexene |
| cis-3-hexene |
| 1-phenylcyclopentene |
| trans-2-phenylcyclopentanol |
| 4-tert-butylcyclohexanone |
| trans-4-cyclohexyl-l-proline |
| N-phenyl-N'-methylpiperazine |
| m-(trifluoromethyl)aniline |
| MeN(CH2CH2OH)2 |
| 1,3-dichloropropane |
| (E)-5-phenyl-1,3-pentadiene |
| 1-chloro-4-(4-methylphenylsulfonyl)-7-(trimethylsilyl)-4-heptene |
| 1-(4-methylphenylsulfonyl)-1-(3-(trimethylsilyl)-1-propenyl)cyclobutane |
| Bicyclo[3.2.0]hepta-2,6-diene |
| (E,Z)-1,3-cycloheptadiene |
| 1,3-pentadiene |
| Cyclopentene |
| 1-pentene |
| 2-pentene |
| Cyclopentane |
| 1,4-thioxane |
| 3-Methyl-1-butene |
| 2-Methyl-1-butene |
| 2-Methyl-2-butene |
| 3-Methyl-2-pentene |
| 4-Methyl-1-pentyne (B1581292) |
| 1-Hexene |
| 2,4-Diamino-6-methyl-3-deazapteridine |
| 2-isopropenilbicyclo acs.orgacs.orgacs.orgheptene-5 |
| 2-phenylbutadiene-1,3 |
| 2-vinylbicyclo acs.orgacs.orgacs.orgheptene-2 |
| 3,4,5,6,7-pentamethylindene |
| Benzilpenicillin |
| Dimethylhydrazine |
| 1,3-dimethyl-1,3-cyclopenadiene |
| Transhexatrien-1,3,5 |
| α-glucose |
| β-glucose |
| 4-methyl-2-oxetanone |
| Hex-5-enoyl radical |
| Hept-5-enoyl radical |
| 2-norcaranyl radical |
| 3-cyclohexenylmethyl radical |
| Norcarane |
| 7-Carboxy-7-deazaguanine |
| Methyl hexanoate |
| Methyl heptanoate |
| Methyl decanoate |
| Formaldehyde |
| Carbon monoxide |
| Butadiene |
Isotope Effects in Reaction Mechanisms (General Principles)
Isotope effects are a powerful tool in the study of reaction mechanisms, providing detailed insights into the transition state of a reaction. princeton.edu The replacement of an atom in a reactant with one of its heavier isotopes can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). dalalinstitute.com This effect does not arise from any change to the electronic potential energy surface of the reaction but is instead a consequence of the mass difference, which primarily affects the vibrational frequencies of chemical bonds. princeton.educore.ac.uk
Quantum mechanically, a chemical bond is always vibrating at its zero-point energy (ZPE), the lowest possible vibrational energy state. wikipedia.org The frequency of this vibration, and thus the ZPE, is dependent on the reduced mass of the atoms forming the bond. princeton.edu A bond to a heavier isotope is stronger, has a lower vibrational frequency, and consequently, a lower ZPE compared to the same bond with a lighter isotope. wikipedia.orglibretexts.org For a reaction to occur, energy must be supplied to overcome an activation barrier. If a bond to an isotopically substituted atom is broken or significantly altered in the rate-determining step of a reaction, the difference in ZPE between the isotopic reactants will lead to a difference in activation energy and, therefore, a difference in reaction rate. core.ac.ukwikipedia.org
The kinetic isotope effect is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H). dalalinstitute.com
Primary Kinetic Isotope Effects
A primary KIE is observed when the bond to the isotopically labeled atom is formed or broken in the rate-determining step of the reaction. dalalinstitute.comlibretexts.org A "normal" primary KIE has a k_L/k_H value greater than 1, which is the typical case when a bond is broken in the rate-determining step. core.ac.uk This is because the ZPE difference between the isotopic bonds in the reactants is largely lost in the transition state, meaning the activation energy for the lighter isotopologue is lower. core.ac.uk For the cleavage of a carbon-hydrogen (C-H) bond, the corresponding C-D (deuterium) bond is significantly stronger. The theoretical maximum for a C-H/C-D primary KIE is around 7 at room temperature, though observed values vary depending on the specifics of the transition state. princeton.edulibretexts.org
In the context of this compound, a primary KIE could be used to probe a reaction like allylic oxidation. If a C-H bond at an allylic position (C-5 or C-2) is broken in the rate-limiting step, replacing that hydrogen with deuterium (B1214612) would result in a significant decrease in the reaction rate.
Table 1: Illustrative Primary Kinetic Isotope Effects for a Hypothetical Allylic Bromination of this compound at 25°C
| Isotopic Substitution Position | Proposed Rate-Determining Step | Hypothetical k_H/k_D | Interpretation |
| C-5 | C-H bond cleavage | 6.2 | Consistent with C-H bond breaking in the transition state. |
| C-3 | Electrophilic attack | 1.0 | No primary KIE expected; C-H bond is not broken. |
Secondary Kinetic Isotope Effects
Secondary KIEs are observed when the isotopically substituted bond is not broken or formed in the rate-determining step. princeton.edu These effects are generally much smaller than primary KIEs, with typical values for k_H/k_D ranging from 0.8 to 1.4. dalalinstitute.com They arise from changes in the vibrational environment of the isotopic bond between the reactant and the transition state. core.ac.uk
Secondary KIEs are often categorized by the location of the isotopic substitution relative to the reaction center:
α-Secondary KIEs: Occur when the isotope is attached to the carbon atom undergoing a change in hybridization. For example, in an S_N1 reaction, a carbon changes from sp³ to sp² hybridization. This leads to a loosening of the C-H bending vibrations in the transition state, resulting in a normal KIE (k_H/k_D > 1). dalalinstitute.com
β-Secondary KIEs: Involve isotopic substitution on a carbon adjacent to the reacting center. These effects are often associated with hyperconjugation and can provide insight into the development of charge in the transition state.
For this compound, a β-secondary KIE could be observed during an electrophilic addition to the double bond. Placing a deuterium on a carbon adjacent to the double bond (e.g., at C-2 or C-5) could reveal details about the structure of the carbocation intermediate.
Table 2: Hypothetical Secondary KIEs for a Hypothetical Electrophilic Addition to this compound
| Isotopic Substitution Position | Hybridization Change at Reaction Center (C-3/C-4) | Hypothetical k_H/k_D | Interpretation |
| C-3 | sp² → sp³ | 0.97 (Inverse) | Indicates a more sterically crowded transition state. |
| C-5 | No direct change | 1.05 (Normal) | Suggests hyperconjugative stabilization of a positive charge at C-4. |
Computational Prediction of Isotope Effects
Computational chemistry has become an indispensable tool for studying and predicting isotope effects. Using quantum mechanical methods like Density Functional Theory (DFT), it is possible to model the potential energy surface of a reaction and calculate the vibrational frequencies for the reactant and transition state structures for different isotopologues. mun.ca
The KIE can be calculated using the Bigeleisen equation, which incorporates the vibrational frequencies of both the light and heavy isotopic species in the reactant and transition states. The accuracy of these calculations depends heavily on the level of theory and basis set used. These theoretical predictions can then be compared with experimental KIEs to provide strong evidence for or against a proposed reaction mechanism. researchgate.net For instance, computational modeling can distinguish between stepwise and concerted mechanisms by comparing the calculated KIEs for each pathway with experimental data. acs.orgacs.org
Table 3: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Zero-Point Energies (kcal/mol) for C-H vs. C-D Bonds Relevant to this compound
| Bond Type | Vibrational Frequency (cm⁻¹) | Zero-Point Energy (kcal/mol) |
| sp³ C-H | ~2900 | ~4.15 |
| sp³ C-D | ~2100 | ~3.00 |
| sp² C-H | ~3100 | ~4.43 |
| sp² C-D | ~2300 | ~3.29 |
Data are illustrative and based on typical values reported in the literature. princeton.edu
Synthetic Utility and Applications of Trans 6 Methyl 3 Heptene As an Intermediate
Building Block in the Synthesis of Complex Organic Molecules
The presence of a trans-configured double bond in trans-6-methyl-3-heptene makes it a valuable precursor in organic synthesis. The double bond is a site of high electron density, making it susceptible to a variety of chemical transformations that can introduce new functional groups or extend the carbon skeleton.
One of the most powerful modern synthetic methods for which this alkene is a suitable substrate is olefin metathesis. This class of reactions, catalyzed by metal complexes of ruthenium or molybdenum, allows for the cutting and reorganizing of carbon-carbon double bonds. rutgers.eduresearchgate.net Through cross-metathesis, this compound can be reacted with another olefin to generate new, more complex products, effectively coupling two different carbon skeletons. rutgers.edu This strategy is a cornerstone of modern synthesis for creating intricate molecules that might otherwise require lengthy, multi-step procedures. rutgers.eduresearchgate.net
Beyond metathesis, the double bond can undergo a range of addition reactions. For instance, oxidation reactions can convert the alkene into epoxides or diols, which are versatile intermediates themselves. Hydroformylation, another key industrial reaction, could be employed to add a formyl group (–CHO) and a hydrogen atom across the double bond, yielding aldehydes that are precursors to alcohols, carboxylic acids, and amines.
The following table summarizes potential synthetic transformations for an alkene like this compound, turning it into a more functionalized and complex molecule.
| Reaction Type | Reagents/Catalysts | Resulting Product Class | Significance |
| Cross-Metathesis | Grubbs' or Schrock Catalyst, Second Olefin | Larger, more complex alkenes | Forms new C-C bonds, builds molecular complexity efficiently. rutgers.edu |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxides | Versatile intermediates for ring-opening reactions to form diols, amino alcohols, etc. |
| Dihydroxylation | Osmium Tetroxide (OsO₄) or Potassium Permanganate (B83412) (KMnO₄) | Diols (1,2-diols) | Introduces two hydroxyl groups for further functionalization. |
| Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Pt, Ni) | Alkanes (2-Methylheptane) | Saturates the double bond to create an alkane structure. google.com |
| Hydroformylation | CO, H₂, Rh/Co Catalyst | Aldehydes | Adds a C1 unit and an aldehyde functional group, a key precursor for other functionalities. |
Role in Advanced Industrial Chemical Processes
In the context of large-scale industrial chemistry, C8 intermediates possessing an isooctyl framework, structurally related to this compound, are vital. A prominent example is the synthesis of Vitamin E (α-tocopherol), where the key precursor is isophytol (B1199701). google.comgoogle.com The industrial production of isophytol relies on intermediates like 6-methyl-2-heptanone, the saturated ketone analogue of 6-methyl-3-hepten-2-one (B1310061). google.comgoogle.com
Patented industrial processes describe the synthesis of 6-methyl-3-hepten-2-one through the aldol (B89426) condensation of isovaleraldehyde (B47997) with acetone (B3395972). google.comgoogle.comgoogle.com This unsaturated ketone is then hydrogenated to produce 6-methyl-2-heptanone. google.comgoogle.com This saturated C8 ketone serves as a critical building block. It undergoes a series of chain-extension reactions to construct the C20 backbone of isophytol. google.com
The synthesis pathway highlights the industrial significance of this specific carbon skeleton. The process involves several key transformations to build upon the 6-methyl-2-heptanone core, ultimately leading to isophytol and other valuable terpenoid compounds. google.com Furthermore, 6-methyl-2-heptanone is also a known intermediate for the preparation of fragrances such as Tetrahydrolinalool and dihydrogeraniol. google.com
The table below outlines a representative industrial synthesis sequence starting from the C8 ketone building block.
| Step | Reactant(s) | Key Transformation | Product | Industrial Importance |
| 1 | 6-Methyl-3-hepten-2-one, Hydrogen (H₂) | Hydrogenation | 6-Methyl-2-heptanone | Creation of the stable, saturated C8 building block. google.comgoogle.com |
| 2 | 6-Methyl-2-heptanone, Acetylene | Ethynylation | 3,7-Dimethyl-1-octyn-3-ol | C2 chain extension, forming a C10 acetylenic alcohol. google.com |
| 3 | 3,7-Dimethyl-1-octyn-3-ol | Partial Hydrogenation | 3,7-Dimethyl-1-octen-3-ol (Linalool) | Conversion of alkyne to alkene, a key fragrance molecule. google.com |
| 4 | 3,7-Dimethyl-1-octen-3-ol | Acetoacetate rearrangement | 6,10-Dimethyl-5,9-undecadien-2-one | C4 chain extension, forming a C13 ketone. |
| 5 | 6,10-Dimethyl-5,9-undecadien-2-one | Selective Hydrogenation & further chain extensions | Isophytol | Key C20 precursor for the synthesis of Vitamin E. google.com |
Emerging Research Frontiers and Future Perspectives
Development of Novel Stereoselective Catalytic Systems
The synthesis of specific alkene isomers, such as the trans configuration in 6-methyl-3-heptene, is a central challenge in organic chemistry. Stereoselective catalysis offers a powerful solution by providing precise control over the three-dimensional arrangement of atoms during a reaction. The development of reliable methods for creating stereochemically defined tri- and tetrasubstituted alkenes remains a significant goal in organic synthesis. nus.edu.sg
Recent research has focused on moving away from expensive and toxic heavy metals towards more sustainable and earth-abundant catalysts. Iron, for instance, has emerged as a promising candidate for stereoselective alkene synthesis. rsc.org Iron-catalyzed reactions, including carbometalation of alkynes and cross-coupling reactions, provide sustainable pathways to various stereodefined alkenes. rsc.org Similarly, non-precious nickel-based catalysts have been developed for tandem reactions that can transform simple monosubstituted α-olefins into more complex and valuable trisubstituted alkenes with high stereocontrol. nus.edu.sg These systems often rely on carefully designed ligands, such as N-heterocyclic carbenes (NHCs), which are crucial for the catalytic process. nus.edu.sg
Ruthenium is another metal at the forefront of developing stereoselective syntheses for multisubstituted alkenes. acs.org Modern ruthenium-catalyzed methods can achieve remote migration arylation of nonactivated olefins, demonstrating wide substrate suitability and tolerance for various functional groups. acs.org Such strategies provide new approaches for constructing complex alkenes with defined stereochemistry. acs.org Copper hydride-catalyzed systems have also shown remarkable efficiency in producing Z-configured trisubstituted alkenes via alkyne hydroalkylation with high stereo- and regioselectivity. acs.org
The table below summarizes some of the novel catalytic systems applicable to stereoselective alkene synthesis.
| Catalytic System | Metal | Key Reaction Type | Advantages |
| NHC-Ligated Nickel | Nickel | Tandem Heck/C=C Migration | Uses non-precious metal, transforms simple olefins to complex ones. nus.edu.sg |
| Iron-based Catalysts | Iron | Hydro/carbometalation, C-H activation | Sustainable, low toxicity, wide range of applicable reactions. rsc.org |
| Ruthenium Complexes | Ruthenium | Remote Migration Arylation | High stereoselectivity (Z-selectivity), excellent functional group tolerance. acs.org |
| Copper Hydride/dppf | Copper | Alkyne Hydroalkylation | High Z-selectivity and regioselectivity for trisubstituted alkenes. acs.org |
| Palladium-based E-Cat | Palladium | Electrochemical Alkyne Reduction | High chemo- and stereoselectivity for Z-alkenes, mild and green method. rsc.org |
These advancements in catalysis are directly relevant to the synthesis of trans-6-methyl-3-heptene, offering potential routes that are more efficient and stereospecific than traditional methods, which might involve reactions like the Wittig or Horner-Wadsworth-Emmons reactions, or the reduction of alkynes like 4-methyl-1-pentyne (B1581292). chegg.com
Integration of Flow Chemistry in this compound Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, is revolutionizing chemical manufacturing. This methodology offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. acs.org
For alkene synthesis, flow chemistry presents several key benefits. Reactions involving hazardous gases like hydrogen or carbon monoxide, such as in hydroformylation, become safer to handle in the small, contained volumes of a flow reactor. scirp.org Continuous flow processing allows for excellent control over stoichiometry and temperature, which reduces the risk of side reactions and can help mitigate catalyst deactivation. acs.orgvapourtec.com The ability to scale up production by simply running the system for a longer duration, rather than using larger and more dangerous high-pressure batch reactors, is a major advantage for industrial applications. vapourtec.com
Recent studies have demonstrated the power of flow chemistry in various alkene-forming reactions. For example, the catalytic dehydration of alcohols to alkenes has been enhanced using flow systems, allowing for the continuous production of pure alkene products with improved selectivity compared to batch processes. rsc.org Cross-coupling reactions, which are fundamental for C-C bond formation, have also been successfully integrated into flow systems, leading to higher yields and significantly shorter reaction times. acs.org Even transformations like epoxidation can be made safer and more efficient in flow, particularly when dealing with unstable reagents like peracetic acid. vapourtec.com
The table below compares key aspects of batch versus flow synthesis for alkene production.
| Feature | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with hazardous reagents and exotherms due to large volumes. | Enhanced safety due to small reaction volumes and better heat dissipation. scirp.orgvapourtec.com |
| Scalability | Challenging; often requires re-optimization of conditions for larger vessels. | Simpler scale-up by extending operation time ("scale-out"). vapourtec.com |
| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. acs.org |
| Efficiency | Can have lower yields due to side reactions and difficult optimization. | Often results in higher yields and purity due to superior control. acs.org |
| Heat & Mass Transfer | Often limited, leading to non-uniform reaction conditions. | Excellent heat and mass transfer due to high surface-area-to-volume ratio. acs.org |
The synthesis of this compound could be significantly optimized by adopting a flow chemistry approach. For instance, a synthetic route involving the catalytic hydrogenation of a corresponding alkyne could be performed more safely and with greater control over the stereochemical outcome in a continuous flow reactor packed with a solid-supported catalyst like Lindlar's catalyst. vapourtec.com
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
A deep understanding of a chemical reaction requires knowledge of its kinetics, mechanism, and the behavior of all species involved. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools for gaining these insights. researchgate.net Such Process Analytical Technology (PAT) provides a "molecular video" of the reaction, enabling optimization and control. mdpi.com
For reactions producing alkenes like this compound, several techniques are particularly powerful:
In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods use probes inserted directly into the reaction vessel to track the concentration changes of reactants, intermediates, and products by monitoring their characteristic absorption or scattering peaks. mdpi.com For example, in a reaction to form an alkene, one could monitor the disappearance of a reactant's functional group (e.g., a C=O stretch in a Wittig reaction) and the appearance of the alkene's C=C stretch. mdpi.com Resonance Raman spectroscopy offers enhanced sensitivity for monitoring reactions with low concentrations of reactants (<1 mM). oxinst.com
Flow NMR Spectroscopy: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive tool for structure elucidation. By integrating NMR with a flow system, it's possible to monitor reactions in real time without invasive sampling. researchgate.net This is highly effective for quantifying the formation of stereoisomers, such as distinguishing between cis and trans products, and for observing short-lived intermediates. magritek.com
UV-Vis Spectroscopy: For specific reactions, UV-Vis spectroscopy can be a simple and effective monitoring tool. For instance, redox reactions involving coenzymes like NADH, which has a distinct UV absorbance at 340 nm while its oxidized form NAD+ does not, can be followed in real time to measure the rate of hydrogenation or dehydrogenation. libretexts.org
The following table outlines the capabilities of these advanced monitoring techniques.
| Technique | Information Provided | Advantages | Limitations |
| In-situ FTIR/Raman | Functional group analysis, concentration of species, reaction kinetics and endpoint. mdpi.com | Non-invasive, real-time data, robust probes for harsh conditions. mdpi.com | Complex spectra can be difficult to deconvolve; Raman can be weak. oxinst.com |
| Flow NMR | Detailed structural information, quantification of isomers, reaction mechanism. researchgate.netmagritek.com | Highly specific, quantitative, non-destructive. magritek.com | Lower sensitivity than other methods, higher equipment cost. researchgate.net |
| UV-Vis Spectroscopy | Concentration of chromophoric species, reaction rates. libretexts.org | Simple, convenient, good for specific enzyme assays. libretexts.org | Limited to reactions with a change in UV-Vis active species. |
By applying these techniques, the synthesis of this compound could be precisely controlled to maximize the yield of the desired trans isomer and minimize impurities, leading to a more efficient and reliable manufacturing process.
Machine Learning and AI in Predicting Reactivity and Synthesis Pathways for Alkene Derivatives
The intersection of artificial intelligence (AI) and chemistry is a burgeoning field with the potential to fundamentally alter how chemical research and synthesis are conducted. Machine learning (ML) models, trained on vast datasets of known chemical reactions, are becoming increasingly adept at predicting reaction outcomes, suggesting optimal reaction conditions, and even designing novel synthesis pathways from scratch. acs.orgnih.gov
For the synthesis of alkene derivatives, ML can be applied in several ways:
Forward Synthesis Prediction: Given a set of reactants and reagents, a model can predict the most likely product. acs.org This is achieved by training neural networks on millions of reaction examples from chemical literature and patents. nih.gov These models can assess the likelihood of competing reaction pathways to predict the major product. acs.orgnih.gov For instance, a model could predict the chemoselectivity of a reaction involving a molecule with multiple reactive sites, such as an alkene and an aromatic ring. arxiv.org
Condition Recommendation: Beyond the product, AI can suggest the most suitable catalysts, solvents, reagents, and temperature for a given transformation. nih.gov This can save enormous amounts of time and resources that would otherwise be spent on experimental optimization. Models have been developed that can predict optimal catalyst and temperature combinations for processes like the preparation of C4 alkenes. atlantis-press.com
Retrosynthesis Planning: Inspired by the way expert chemists think, AI tools can work backward from a target molecule, like this compound, to propose a step-by-step synthetic route using available starting materials. nih.gov
The development of these predictive models relies on sophisticated algorithms and large datasets. A common approach involves a two-step process where reaction templates are first applied to generate possible products, and then an ML model scores and ranks these candidates to identify the most probable outcome. acs.org
| AI/ML Application | Function | Potential Impact on Alkene Synthesis |
| Reaction Outcome Prediction | Predicts the major product(s) from a given set of reactants and reagents. acs.orgarxiv.org | Accelerates discovery by screening potential reactions in silico; predicts stereochemical and regiochemical outcomes. |
| Condition Optimization | Recommends optimal catalysts, solvents, reagents, and temperature. nih.govatlantis-press.com | Reduces experimental effort for optimizing synthesis of specific alkenes like this compound. |
| Retrosynthesis | Proposes multi-step synthetic pathways to a target molecule. nih.gov | Enables the design of novel and more efficient routes to complex alkene derivatives. |
| Reactivity Learning | Learns underlying chemical principles and can predict outcomes for new, unseen reactions. arxiv.org | Uncovers novel reactivity and helps design reactions with desired selectivity. |
The application of these AI tools could one day allow a chemist to simply input the structure of this compound and receive a complete, optimized, and validated synthetic procedure, marking a new era of computer-assisted chemical synthesis.
Q & A
Q. What are the critical spectroscopic methods for confirming the stereochemistry and purity of trans-6-Methyl-3-heptene?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H and C NMR, is essential for confirming stereochemistry. For trans-6-Methyl-3-heptene, observe coupling constants (J-values) between protons on C3 and C4 to distinguish cis vs. trans isomers (lower coupling constants for trans due to dihedral angles). Gas chromatography-mass spectrometry (GC-MS) can verify purity by detecting co-eluting isomers or impurities. Infrared (IR) spectroscopy helps identify functional groups (e.g., C=C stretching near 1650 cm). Cross-validate results with computational methods like density functional theory (DFT) to predict NMR shifts and confirm geometry .
Q. How can researchers design a reproducible synthesis protocol for this compound?
- Methodological Answer : Begin with a Wittig reaction between 6-methylheptan-3-one and a stabilized ylide to form the alkene. Ensure anhydrous conditions and inert gas (N/Ar) to prevent side reactions. Monitor reaction progress via thin-layer chromatography (TLC) and purify using fractional distillation or column chromatography. Document all parameters (e.g., solvent purity, temperature gradients, catalyst loading) to align with FAIR data principles. Include control experiments to rule out competing pathways (e.g., cis isomer formation) .
Q. What are the common pitfalls in isolating this compound from reaction mixtures?
- Methodological Answer : Isomerization during purification (e.g., exposure to heat or light) may alter the trans:cis ratio. Use low-temperature distillation and amber glassware to minimize degradation. Employ GC or HPLC with chiral columns to resolve isomers. For storage, add radical inhibitors (e.g., BHT) and store under inert gas at –20°C. Validate stability over time using periodic NMR analysis .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between experimental and theoretical data for this compound’s reactivity?
- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) may arise from solvent effects or transition-state stabilization not captured in simple models. Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations to account for solvation and steric effects. Compare calculated activation energies with experimental kinetics (e.g., Arrhenius plots). Validate with isotopic labeling studies (e.g., C tracing) to track reaction pathways .
Q. What advanced techniques can elucidate the thermodynamic stability of this compound compared to its cis isomer?
- Methodological Answer : Differential scanning calorimetry (DSC) measures enthalpy differences between isomers. Pair with variable-temperature NMR to study isomer interconversion kinetics. Use computational thermodynamics (e.g., Gibbs free energy calculations via DFT) to predict stability. For stereochemical persistence, conduct photochemical experiments under UV light to assess isomerization rates .
Q. How should researchers design a study to investigate this compound’s role in catalytic asymmetric synthesis?
- Methodological Answer : Screen chiral catalysts (e.g., BINAP-metal complexes) in hydrogenation or cycloaddition reactions. Use enantioselective HPLC or polarimetry to quantify enantiomeric excess (ee). Perform kinetic resolution experiments to compare reaction rates of trans- vs. cis-configured substrates. Cross-reference with X-ray crystallography of catalyst-substrate adducts to map steric interactions .
Data Contradiction Analysis
Q. How to address conflicting reports on this compound’s boiling point or spectral data?
- Methodological Answer : Discrepancies often stem from impurities or calibration errors. Replicate measurements using standardized equipment (e.g., ASTM-compliant distillation apparatus). Compare with literature values from peer-reviewed journals (e.g., Journal of Organic Chemistry) rather than commercial databases. Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent verification .
Q. What strategies validate the accuracy of computational models for this compound’s electronic properties?
- Methodological Answer : Benchmark computational results against experimental UV-Vis spectra (e.g., for transitions). Use multi-reference methods (e.g., CASSCF) for conjugated systems to avoid errors from single-reference DFT. Collaborate with synchrotron facilities for high-resolution XPS to validate electron density predictions .
Literature and Reproducibility
Q. How to conduct a systematic literature review on this compound’s applications in organic synthesis?
- Methodological Answer :
Use databases like SciFinder or Reaxys with keywords (e.g., "3-heptene derivatives," "stereoselective synthesis"). Filter for studies with detailed experimental procedures and spectral validation. Exclude non-peer-reviewed sources (e.g., patents, supplier websites). Annotate conflicting methodologies in a matrix to identify consensus protocols .
化知为学24年第二次有机seminar——文献检索与常见术语31:37
Q. What metadata standards ensure reproducibility in studies involving trans-6-Methyl-3-heptene?
- Methodological Answer :
Follow the CRediT (Contributor Roles Taxonomy) framework for authorship and MIAME (Minimum Information About a Microarray Experiment) principles for analytical data. Document instrument calibration logs, solvent lot numbers, and software versions (e.g., Gaussian 16 vs. 09). Share datasets via repositories like Zenodo with persistent DOIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
